molecular formula C19H28ClN3O2 B2530602 N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride CAS No. 1603752-36-8

N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride

Cat. No.: B2530602
CAS No.: 1603752-36-8
M. Wt: 365.9
InChI Key: YOSCIAPLPPHJJN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H28ClN3O2 and its molecular weight is 365.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

One area of research involving similar chemical structures to N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride includes the synthesis and microbial studies of new pyridine derivatives. These studies focus on developing compounds with potential antibacterial and antifungal activities. Patel and Agravat (2007) explored this by synthesizing compounds using amines and electrophilic complexes, demonstrating their antimicrobial potential (Patel & Agravat, 2007).

Anti-Acetylcholinesterase Activity

Another significant application is the synthesis of derivatives for anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) synthesized a series of derivatives and found that substituting the benzamide with bulky moieties led to increased activity. They identified compounds with strong anti-AChE properties, potentially useful for treating conditions like dementia (Sugimoto et al., 1990).

CGRP Receptor Antagonism

Compounds with a similar structural profile have been developed as antagonists for the calcitonin gene-related peptide (CGRP) receptor. Cann et al. (2012) focused on developing a potent CGRP receptor antagonist through stereoselective and economical synthesis. Such antagonists are significant for treating conditions like migraines (Cann et al., 2012).

Antipsychotic Potential

Research into heterocyclic carboxamides, structurally related to the chemical , has been explored for their potential antipsychotic effects. Norman et al. (1996) investigated analogues of these compounds, analyzing their binding to dopamine and serotonin receptors. This research suggests potential applications in treating psychotic disorders (Norman et al., 1996).

Enantioselective Lewis Basic Catalysts

Compounds with piperazine structures have been studied as enantioselective Lewis basic catalysts for chemical reactions. Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides, achieving high yields and enantioselectivity for various substrates. Such catalysts are crucial for precise synthetic processes in pharmaceutical chemistry (Wang et al., 2006).

Properties

IUPAC Name

N-(2-aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2.ClH/c20-9-10-21-19(24)16-5-3-11-22(13-16)18(23)12-15-8-7-14-4-1-2-6-17(14)15;/h1-2,4,6,15-16H,3,5,7-13,20H2,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSCIAPLPPHJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CCC3=CC=CC=C23)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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